

# Benchmarking AH001: A Comparative Guide to Topical Anti-Androgens for Androgenetic Alopecia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AH001    |           |
| Cat. No.:            | B1666645 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Androgenetic alopecia (AGA) is the most common form of hair loss, affecting a significant portion of the adult population. The condition is primarily driven by the action of androgens, particularly dihydrotestosterone (DHT), on genetically susceptible hair follicles. This leads to a progressive miniaturization of the hair follicles and a shortened hair growth cycle. Topical anti-androgens are a cornerstone of AGA treatment, aiming to counteract the effects of androgens directly at the scalp, thereby minimizing systemic side effects.

This guide provides a comparative analysis of **AH001**, a novel topical anti-androgen, against other prominent topical agents in the field. The comparison focuses on their mechanisms of action, available preclinical and clinical data, and the experimental protocols used to evaluate their efficacy.

# **Overview of Compared Topical Anti-Androgens**

This guide benchmarks **AH001** against a selection of established and emerging topical antiandrogens, categorized by their primary mechanism of action.

Androgen Receptor (AR) Degraders:



- AH001: A first-in-class, topically applied selective androgen receptor degrader developed by AnHorn Medicines. It utilizes protein degradation technology to eliminate the AR protein in hair follicle cells.[1][2] AH001 has completed a Phase I clinical trial in the United States, demonstrating a good safety and tolerability profile.[3]
- GT20029: A topical androgen receptor degrader being developed by Kintor Pharma.
   Similar to AH001, it employs the Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of the AR protein.[4] It has also completed Phase I clinical trials in the US and China, showing good safety and minimal systemic absorption.[5][6][7][8]
- Androgen Receptor (AR) Antagonists:
  - Pyrilutamide (KX-826): A nonsteroidal androgen receptor antagonist developed by Kintor Pharma. It competitively inhibits the binding of androgens to the AR. Pyrilutamide has undergone Phase II and III clinical trials.[9][10][11][12]
  - Clascoterone (Breezula®): A topical androgen receptor antagonist. It is a monoester of cortexolone, a naturally occurring steroid.[13][14] Phase II clinical trials for androgenetic alopecia have shown promising results.[15][16]
- 5α-Reductase Inhibitors:
  - Topical Finasteride: A topical formulation of the well-established oral 5α-reductase inhibitor. It works by blocking the conversion of testosterone to the more potent DHT.[17] [18][19] A Phase III clinical trial has demonstrated its efficacy and a favorable safety profile compared to oral finasteride.[17][20][21]

# **Mechanism of Action**

The primary distinction between these topical agents lies in their interaction with the androgen signaling pathway.

# Androgen Receptor Degraders (AH001 and GT20029)

**AH001** and GT20029 represent a novel approach to androgen modulation. Instead of merely blocking the androgen receptor, they actively trigger its destruction. This is achieved through a mechanism known as targeted protein degradation, often utilizing PROTAC technology. A



PROTAC is a heterobifunctional molecule with two key components: one end binds to the target protein (the androgen receptor), and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. [22][23][24][25][26] This mechanism aims to provide a more profound and sustained inhibition of androgen signaling.



Click to download full resolution via product page

Caption: Mechanism of action for AR degraders like AH001.





# Androgen Receptor Antagonists (Pyrilutamide and Clascoterone)

These molecules act as competitive inhibitors of the androgen receptor. They bind to the ligand-binding domain of the AR, preventing androgens like DHT from binding and activating the receptor. This blockage inhibits the downstream signaling cascade that leads to hair follicle miniaturization.

# **5α-Reductase Inhibitors (Topical Finasteride)**

Topical finasteride inhibits the enzyme  $5\alpha$ -reductase, which is responsible for converting testosterone into DHT in the scalp. By reducing local DHT levels, it lessens the androgenic stimulus on the hair follicles.





Click to download full resolution via product page

Caption: Androgen signaling pathway and points of therapeutic intervention.

# **Quantitative Data Comparison**



Direct comparative studies between **AH001** and other topical anti-androgens are not yet publicly available. The following tables summarize the available clinical trial data for each compound.

**Table 1: Clinical Efficacy Data** 



| Compound                    | Phase of<br>Development | Key Efficacy<br>Endpoint                                     | Results                                                                                                                                                       | Citation(s)      |
|-----------------------------|-------------------------|--------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------|
| AH001                       | Phase I<br>Completed    | N/A (Safety &<br>Tolerability)                               | N/A                                                                                                                                                           | [3]              |
| GT20029                     | Phase I<br>Completed    | N/A (Safety &<br>Tolerability)                               | N/A                                                                                                                                                           | [5][6]           |
| Pyrilutamide<br>(KX-826)    | Phase II/III            | Change in Target<br>Area Hair Count<br>(TAHC) at 24<br>weeks | Male AGA (Phase II, China): +22.73 hairs/cm² (0.5% BID) vs. +15.34 hairs/cm² (placebo). Female AGA (Phase II, China): +11.39 hairs/cm² (0.5% QD) vs. placebo. | [9][10][12]      |
| Clascoterone<br>(Breezula®) | Phase II                | Change in TAHC<br>at 12 months                               | significant increase vs. placebo across all doses (2.5% BID, 5.0% BID, 7.5% BID, 7.5% BID at 6 months, 7.5% BID showed a mean change of +20.79 hairs/cm².     | [15][16]         |
| Topical<br>Finasteride      | Phase III               | Change in TAHC<br>at 24 weeks                                | +20.2 hairs/cm²<br>vs. +6.7<br>hairs/cm²<br>(placebo).                                                                                                        | [17][18][20][21] |



Numerically similar to oral finasteride (+21.1 hairs/cm²).

BID = twice daily; QD = once daily

# **Table 2: Clinical Safety & Tolerability Data**



| Compound                    | Phase of<br>Development | Key Safety<br>Findings                                                                                                                                                            | Citation(s) |
|-----------------------------|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| AH001                       | Phase I Completed       | Safe and well-<br>tolerated across all<br>dose levels with no<br>drug-related adverse<br>events reported.                                                                         | [3]         |
| GT20029                     | Phase I Completed       | Safe and well- tolerated. Most common adverse events were mild application site reactions (dryness, itching, burning). No serious adverse events. Very limited systemic exposure. | [5][7][8]   |
| Pyrilutamide (KX-826)       | Phase II/III            | Generally well- tolerated. Most common adverse event is contact dermatitis. Low systemic exposure.                                                                                | [27]        |
| Clascoterone<br>(Breezula®) | Phase II                | Excellent safety profile, similar to vehicle. No treatment- related serious adverse events. No systemic effects on cortisol levels.                                               | [15][28]    |
| Topical Finasteride         | Phase III               | Well-tolerated. Incidence of adverse events similar to placebo. Significantly lower systemic                                                                                      | [17][18]    |



exposure and impact on serum DHT compared to oral finasteride.

# **Experimental Protocols**

Detailed experimental protocols for **AH001** are not yet publicly available. The following are representative protocols for key experiments used in the preclinical evaluation of topical anti-androgens.

# **Androgen Receptor Binding Assay**

This assay determines the affinity of a compound for the androgen receptor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound in displacing a radiolabeled androgen from the AR.

#### Methodology:

- Preparation of AR Source: A recombinant human androgen receptor ligand-binding domain (LBD) is typically used.[29]
- Assay Procedure (Scintillation Proximity Assay SPA):
  - The AR-LBD is incubated with a radiolabeled ligand (e.g., [³H]-DHT) and varying concentrations of the test compound in a 96- or 384-well plate format.[29][30][31][32]
  - The binding reaction is allowed to reach equilibrium.
  - The amount of radioligand bound to the receptor is quantified using a scintillation counter.
- Data Analysis: The IC50 value is calculated from the competition binding curve, representing the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.

# In Vitro Androgen Receptor Degradation Assay







This assay is crucial for compounds like **AH001** and GT20029 to confirm their mechanism of action.

Objective: To quantify the degradation of the androgen receptor protein in cells treated with the test compound.

#### Methodology (Western Blot):

- Cell Culture: Androgen-sensitive human cell lines (e.g., LNCaP prostate cancer cells, which express high levels of AR) are cultured.[33][34][35]
- Treatment: Cells are treated with the test compound at various concentrations and for different time points.
- Protein Extraction: Total protein is extracted from the treated cells.
- · Western Blotting:
  - Protein samples are separated by SDS-PAGE and transferred to a membrane.
  - The membrane is incubated with a primary antibody specific for the androgen receptor.
  - A secondary antibody conjugated to an enzyme is then added.
  - The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified.
- Data Analysis: The level of AR protein is normalized to a loading control (e.g., GAPDH or β-actin). The percentage of AR degradation is calculated relative to vehicle-treated control cells.[36]





Click to download full resolution via product page

Caption: Workflow for an in vitro androgen receptor degradation assay.



# In Vivo Model of Androgenetic Alopecia

Animal models are used to evaluate the efficacy of topical anti-androgens in promoting hair growth.

Objective: To assess the ability of a topically applied test compound to prevent or reverse testosterone-induced hair loss in mice.

Methodology (Testosterone-Induced Alopecia Model):

- Animal Model: C57BL/6 mice are commonly used.[37][38]
- Induction of Alopecia:
  - The dorsal hair of the mice is shaved.
  - Testosterone or DHT is administered systemically (e.g., by subcutaneous injection) to induce an alopecic state, mimicking the hormonal environment of AGA.[37][39][40]
- Treatment: The test compound is applied topically to the shaved dorsal skin daily for a defined period.
- Efficacy Assessment:
  - Visual Scoring: Hair regrowth is visually assessed and scored at regular intervals.
  - Histology: Skin samples are collected at the end of the study for histological analysis of hair follicle morphology, density, and stage (anagen, catagen, telogen).
  - Quantitative Analysis: Hair density and thickness can be measured.[37][38]
- Data Analysis: Hair growth scores and histological parameters are compared between the treatment groups and a vehicle control group.

# Conclusion

**AH001**, as a topical androgen receptor degrader, represents a novel and promising approach for the treatment of androgenetic alopecia. Its mechanism of action, which involves the



elimination of the AR protein, is fundamentally different from traditional AR antagonists and  $5\alpha$ -reductase inhibitors. Early clinical data for **AH001** and the similarly acting GT20029 suggest a favorable safety profile with minimal systemic exposure, a key advantage for a topical therapy.

While direct comparative efficacy data is not yet available, the information gathered on other topical anti-androgens provides a valuable benchmark. Pyrilutamide and clascoterone have demonstrated efficacy in promoting hair growth in Phase II trials, and topical finasteride has shown comparable efficacy to its oral counterpart with an improved safety profile in a Phase III study.

The future of AGA treatment will likely involve a more nuanced understanding of these different mechanisms and their potential for combination therapies. As **AH001** progresses through further clinical development, head-to-head studies will be crucial to definitively establish its position within the therapeutic landscape for androgenetic alopecia. The detailed experimental protocols provided in this guide offer a framework for the types of studies that will be necessary to fully characterize and compare these next-generation topical anti-androgens.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]
- 2. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]
- 3. AnHorn Medicines' Al-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 4. Kintor Pharma Announces Dosing of First Subject in US Phase I Clinical Trial of GT20029 for Androgenic Alopecia and Acne [prnewswire.com]
- 5. Kintor Pharma Announces Positive Top-line U.S. Phase I Trial Results of GT20029, the World's First Topical Use PROTAC Compound [prnewswire.com]

# Validation & Comparative





- 6. Kintor Pharma Announces Positive Top-line U.S. Phase I Trial Results of GT20029, the World's First Topical Use PROTAC Compound BioSpace [biospace.com]
- 7. Kintor Pharma Announced Completion of Phase I Trial of the World's First PROTAC Compound (GT20029) for Topical Use-Kintor Pharmaceutical Limited [en.kintor.com.cn]
- 8. Kintor reports positive data from trial of androgenetic alopecia [clinicaltrialsarena.com]
- 9. Pyrilutamide (KX-826) For Hair Loss: Conflicting Study Results [perfecthairhealth.com]
- 10. labiotech.eu [labiotech.eu]
- 11. Reddit The heart of the internet [reddit.com]
- 12. americanmane.com [americanmane.com]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. cityskinclinic.com [cityskinclinic.com]
- 15. old.cassiopea.com [old.cassiopea.com]
- 16. e3.marco.ch [e3.marco.ch]
- 17. Efficacy and safety of topical finasteride spray solution for male androgenetic alopecia: a phase III, randomized, controlled clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of topical finasteride spray solution for male androgenetic alopecia: a phase III, randomized, controlled clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Systematic Review of Topical Finasteride in the Treatment of Androgenetic Alopecia in Men and Women JDDonline Journal of Drugs in Dermatology [jddonline.com]
- 20. Efficacy and safety of topical fin ... | Article | H1 Connect [archive.connect.h1.co]
- 21. researchgate.net [researchgate.net]
- 22. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 23. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]



- 27. Kintor Pharmaceutical KX-826 Phase 2 Results With Poster Follicle Thought [folliclethought.com]
- 28. Cassiopea Enrolls First Patient in Phase II Trial of Clascoterone Solution for the Treatment of Androgenetic Alopecia in Females - - PracticalDermatology [practicaldermatology.com]
- 29. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 32. researchgate.net [researchgate.net]
- 33. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Androgen Receptor Protein Degradation in the Treatment of Castration-Resistant Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 37. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 38. Testosterone Propionate-Induced Androgenetic Alopecia (AGA) Model Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 39. researchgate.net [researchgate.net]
- 40. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Benchmarking AH001: A Comparative Guide to Topical Anti-Androgens for Androgenetic Alopecia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666645#benchmarking-ah001-against-other-topical-anti-androgens]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com